molecular formula C8H11NO4 B12909710 Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate CAS No. 157170-96-2

Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate

Cat. No.: B12909710
CAS No.: 157170-96-2
M. Wt: 185.18 g/mol
InChI Key: ISHVVBUYONQOBC-UHFFFAOYSA-N
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Description

Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with ethyl, hydroxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride can yield the oxazole ring, followed by further functionalization to introduce the hydroxymethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to yield corresponding saturated compounds.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(carboxymethyl)-5-methyl-1,2-oxazole-3-carboxylate.

    Reduction: Formation of saturated oxazole derivatives.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function. The oxazole ring can also participate in π-π interactions with aromatic residues in proteins, contributing to its bioactivity.

Comparison with Similar Compounds

Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives, such as:

    Ethyl 4-(hydroxymethyl)-1,2-oxazole-3-carboxylate: Lacks the methyl group at the 5-position, which may affect its reactivity and bioactivity.

    Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

    4-(Hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylic acid: The free carboxylic acid form, which may have different solubility and reactivity compared to the ester derivatives.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-12-8(11)7-6(4-10)5(2)13-9-7/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHVVBUYONQOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50776804
Record name Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50776804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157170-96-2
Record name Ethyl 4-(hydroxymethyl)-5-methyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50776804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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